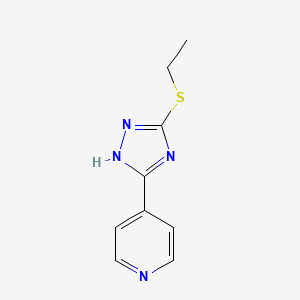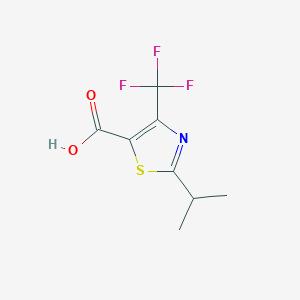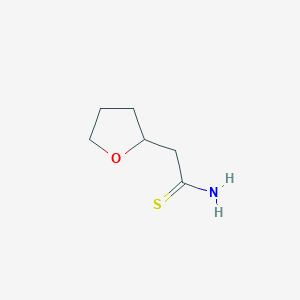![molecular formula C8H15NO3 B6611640 2-[(4-aminocyclohexyl)oxy]aceticacid CAS No. 1018238-65-7](/img/structure/B6611640.png)
2-[(4-aminocyclohexyl)oxy]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-aminocyclohexyl)oxy]acetic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.2096 . This compound is known for its unique chemical structure, which includes an aminocyclohexyl group attached to an acetic acid moiety via an ether linkage. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminocyclohexyl)oxy]acetic acid typically involves the reaction of 4-aminocyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-aminocyclohexanol and the chloroacetic acid, followed by the hydrolysis of the intermediate product to yield the final compound .
Industrial Production Methods
Industrial production of 2-[(4-aminocyclohexyl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pH adjustment, and the use of catalysts to enhance reaction rates .
化学反应分析
Types of Reactions
2-[(4-aminocyclohexyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted acetic acid derivatives.
科学研究应用
2-[(4-aminocyclohexyl)oxy]acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
作用机制
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
4-aminocyclohexylacetic acid: Similar in structure but lacks the ether linkage.
Cyclohexylamine: Contains a cyclohexyl group but lacks the acetic acid moiety.
Aminocyclohexanol: Contains an amino group and a hydroxyl group on the cyclohexane ring.
Uniqueness
2-[(4-aminocyclohexyl)oxy]acetic acid is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
属性
IUPAC Name |
2-(4-aminocyclohexyl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXSFRRRQUXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
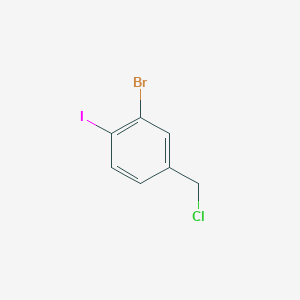
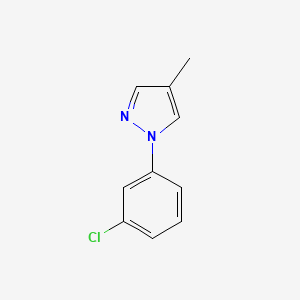
![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
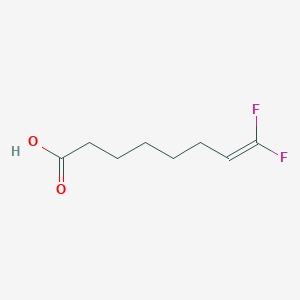
![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)
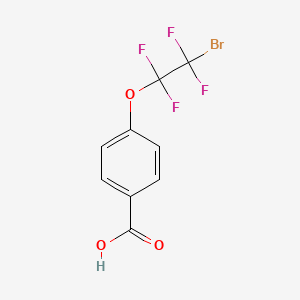
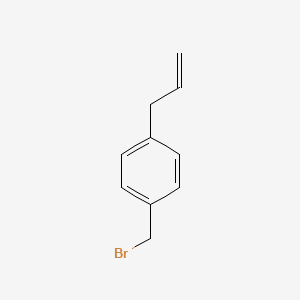
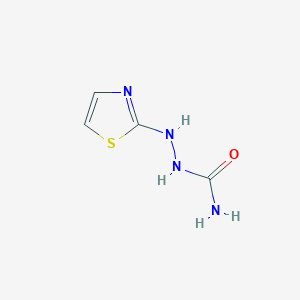
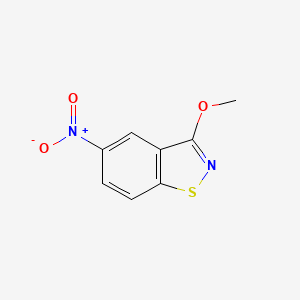
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
